molecular formula C18H20N2O5 B14935770 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide

2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide

Cat. No.: B14935770
M. Wt: 344.4 g/mol
InChI Key: KPUFUUHXVUJKJT-UHFFFAOYSA-N
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Description

2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyran ring, and a phenylacetamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide

InChI

InChI=1S/C18H20N2O5/c21-16-10-15(11-20-6-8-23-9-7-20)24-12-17(16)25-13-18(22)19-14-4-2-1-3-5-14/h1-5,10,12H,6-9,11,13H2,(H,19,22)

InChI Key

KPUFUUHXVUJKJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the morpholine and pyran intermediates. One common method involves the Mannich condensation reaction, where formaldehyde, morpholine, and a suitable ketone are reacted to form the morpholine intermediate . This intermediate is then reacted with a pyran derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide apart from similar compounds is its unique combination of the morpholine, pyran, and phenylacetamide groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Biological Activity

The compound 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide , also known by its CAS number 1246045-72-6, is a derivative of the pyran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}. Its structure features:

  • A pyran ring with a morpholine substituent.
  • An acetanilide moiety which enhances its pharmacological properties.

Biological Activities

Research indicates that compounds containing pyran derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity :
    • Studies have shown that pyran derivatives can inhibit the proliferation of various cancer cell lines. For instance, certain synthesized compounds demonstrated IC50 values lower than 0.5 µM against multiple tumor types, indicating potent cytotoxic effects .
  • Anti-inflammatory Effects :
    • The presence of morpholine and pyran structures has been linked to anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX) .
  • Antimicrobial Properties :
    • Compounds similar to 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide have shown significant antimicrobial activity against various pathogens, suggesting a broad-spectrum efficacy .

Structure-Activity Relationship (SAR)

The biological activity of pyran derivatives is often influenced by their structural components. The following table summarizes key findings related to SAR for compounds similar to the target compound:

CompoundStructural FeaturesBiological ActivityNotable Findings
1Pyran + MorpholineAnticancerIC50 < 0.5 µM in multiple cell lines
2Pyran + AcetamideAnti-inflammatorySignificant COX inhibition
3Pyran + AromaticAntimicrobialEffective against Gram-positive bacteria

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Anticancer Evaluations :
    • A study reported that certain pyran derivatives exhibited higher anti-proliferative activity than established chemotherapeutics like Foretinib, with variations attributed to different substituents on the pyran ring .
  • Mechanistic Insights :
    • Research into the mechanism of action for pyran derivatives indicates that they may induce apoptosis in cancer cells through mitochondrial pathways, enhancing their potential as anticancer agents .
  • In Vivo Studies :
    • Animal models have demonstrated that compounds with similar structures can significantly reduce tumor size and improve survival rates in treated subjects compared to controls .

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